An In-depth Technical Guide to 6-Amino-2-mercaptobenzothiazole: Structure, Properties, and Applications
An In-depth Technical Guide to 6-Amino-2-mercaptobenzothiazole: Structure, Properties, and Applications
Abstract
6-Amino-2-mercaptobenzothiazole (AMBT) is a heterocyclic organic compound of significant interest across multiple scientific disciplines. Featuring a fused benzene and thiazole ring system functionalized with both an amine and a thiol group, its unique electronic properties and reactive sites make it a versatile building block. This guide provides a comprehensive overview of AMBT, detailing its chemical structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its established and emerging applications, with a particular focus on its role as a key intermediate in the development of pharmaceuticals, dyes, and specialized polymers. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this multifaceted molecule.
Molecular Structure and Isomerism
6-Amino-2-mercaptobenzothiazole, with the chemical formula C₇H₆N₂S₂, is systematically named 6-amino-1,3-benzothiazole-2(3H)-thione according to IUPAC nomenclature.[1] The structure is characterized by a benzothiazole core, which is a bicyclic system composed of a benzene ring fused to a thiazole ring. An amino group (-NH₂) is substituted at the 6-position of the benzene ring, and a mercapto/thione group is present at the 2-position of the thiazole ring.
A critical aspect of its structure is the existence of thione-thiol tautomerism, a common phenomenon in 2-mercapto-heterocyclic compounds. The equilibrium lies significantly towards the thione form, where the proton resides on the nitrogen atom within the ring, and a carbon-sulfur double bond (C=S) is present.[2] This is energetically more favorable than the thiol tautomer, which features a carbon-sulfur single bond and a sulfhydryl (-SH) group.[2]
Caption: Thione-thiol tautomerism of 6-Amino-2-mercaptobenzothiazole.
Physicochemical Properties
The physical and chemical properties of AMBT are summarized in the table below. It typically appears as a light yellow to amber solid and exhibits low solubility in water but is soluble in alkaline solutions and some organic solvents.[3][4]
| Property | Value | Source(s) |
| Molecular Weight | 182.27 g/mol | [1][5][6] |
| Molecular Formula | C₇H₆N₂S₂ | [1][6] |
| Appearance | Light yellow to amber to dark green powder/crystal | [3][7] |
| Melting Point | 267-272 °C | [3][5] |
| CAS Number | 7442-07-1 | [1][5] |
| pKa | 9.60 ± 0.20 (Predicted) | [3] |
| Solubility | Insoluble in water and gasoline; Soluble in ethyl acetone, acetone, and dilute solutions of sodium hydroxide and sodium carbonate. | [2][4] |
| InChI Key | IDPNFKLUBIKHSW-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The synthesis of 6-Amino-2-mercaptobenzothiazole is most commonly achieved through the reduction of a nitro precursor, 6-nitro-2-mercaptobenzothiazole. This established method provides a reliable route to the desired product.
Experimental Protocol: Synthesis via Nitro Reduction
This protocol is adapted from established chemical synthesis procedures.[8] The causality behind this choice of reaction is the well-understood and high-yielding nature of reducing aromatic nitro groups to amines using reagents like sodium hydrogen sulfide.
Workflow Diagram: Synthesis of AMBT
Caption: Workflow for the synthesis of 6-Amino-2-mercaptobenzothiazole.
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable reaction vessel equipped with a stirrer and reflux condenser, dissolve 132 parts of sodium hydrogen sulfide in 400 parts of water. Maintain the temperature at 20°C with stirring.[8]
-
Addition of Precursor: Slowly add 53 parts of 6-nitro-2-mercaptobenzothiazole to the stirred solution over a period of 10 minutes. The controlled addition is crucial to manage any initial exotherm.[8]
-
Reaction Under Reflux: Heat the reaction mixture to 110°C and maintain it at a vigorous reflux for 4 hours. This ensures the complete reduction of the nitro group.[8]
-
Crystallization: After the reflux period, cool the mixture to between 0°C and 5°C. Stir the cooled slurry for one hour to maximize the precipitation of the product.[8]
-
Isolation: Isolate the precipitated product, 6-amino-2-mercaptobenzothiazole, by filtration.[8]
-
Purification and Drying: Wash the filter cake sparingly with cold water to remove residual salts and dry the product at 60°C for 24 hours. The final yield of the product is approximately 30.3 parts.[8]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, the amine (-NH₂) protons, and the N-H proton of the thione tautomer. The aromatic protons would appear as a complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm). The amine protons would likely appear as a broad singlet, and the N-H proton signal would also be a broad singlet, with chemical shifts that are sensitive to solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The C=S carbon of the thione form would be significantly downfield (typically >160 ppm).[9]
-
FT-IR: The infrared spectrum provides key information about the functional groups. Characteristic peaks would include: N-H stretching vibrations for the amine and the N-H of the thione group (around 3200-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and aromatic C=C stretching vibrations (around 1450-1600 cm⁻¹). The C=S stretching vibration would be observed in the 1050-1250 cm⁻¹ region.
-
UV-Vis Spectroscopy: 2-Mercaptobenzothiazole derivatives typically exhibit strong UV absorption bands.[9][11] The exact wavelength of maximum absorbance (λ_max) for AMBT would be influenced by the amino substituent and the solvent used.
Chemical Reactivity and Derivatization
The AMBT molecule possesses three primary sites for chemical modification: the amino group, the exocyclic sulfur/ring nitrogen (thione/thiolate system), and the aromatic ring.
-
Reactions at the Thiol/Thione Group: The most common reactions involve the sulfur atom. S-alkylation can be readily achieved to produce 2-alkylthio-6-aminobenzothiazoles, which themselves have shown significant biological activity.[2][12][13] Oxidation of the thione can lead to the formation of a disulfide bridge, creating 2,2'-dithiobis(6-aminobenzothiazole).[2]
-
Reactions at the Amino Group: The primary amine at the 6-position is nucleophilic and can undergo standard reactions such as acylation, formation of Schiff bases with aldehydes and ketones, and diazotization. These reactions are fundamental to its use as an intermediate in dye synthesis.
-
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, although the reactivity will be influenced by the existing activating (amino) and deactivating (thiazole) groups.
Applications in Research and Industry
AMBT is a valuable compound with a diverse range of applications, stemming from its versatile chemical structure.
Caption: Key application areas for 6-Amino-2-mercaptobenzothiazole.
-
Drug Development and Medicinal Chemistry: The benzothiazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[14][15] Derivatives of AMBT have been investigated for a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Various 2-alkylthio-6-aminobenzothiazoles have demonstrated significant anti-yeast and antifungal properties, particularly against strains like Candida albicans.[12][13]
-
Antitumor Activity: The benzothiazole core is present in compounds studied for their anticancer effects.[14][15]
-
Antioxidant Properties: The compound is explored for its potential in developing drugs to treat conditions related to oxidative stress.[7]
-
-
Dye and Pigment Industry: The primary amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of azo dyes, making AMBT a key intermediate in this industry.[7][16]
-
Rubber Industry: Like its parent compound, 2-mercaptobenzothiazole (MBT), AMBT can act as an accelerator in the sulfur vulcanization of rubber, improving the material's durability and elasticity.[7][17]
-
Materials Science and Other Applications: AMBT is used as a metal chelating agent for removing heavy metals from wastewater and in analytical chemistry for the detection of metal ions.[7] Recent research has also explored its use in creating metal complexes that act as photocatalysts.[18]
Analytical Methodologies
The analysis and quantification of AMBT and related benzothiazoles are crucial for quality control and environmental monitoring. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.
-
Reverse-Phase HPLC: A typical method involves a C18 column with a mobile phase consisting of a buffered mixture of acetonitrile and/or tetrahydrofuran and water.[17][19] Detection is usually performed using a UV detector, as the benzothiazole ring is a strong chromophore.[19]
-
LC-MS/MS: For higher sensitivity and selectivity, especially in complex matrices like biological fluids or environmental samples, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique allows for detection at very low concentrations (ng/mL levels).[17]
Safety and Handling
6-Amino-2-mercaptobenzothiazole is classified as a hazardous chemical and requires appropriate handling procedures.
-
Hazard Identification: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] It may also cause an allergic skin reaction.[20]
-
Personal Protective Equipment (PPE): When handling the solid powder, appropriate PPE, including gloves, eye shields, and a dust mask (e.g., N95 type), should be worn to prevent skin contact, eye contact, and inhalation.[5]
-
Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated area.[21] Recommended storage temperatures are often between 2-8°C, protected from light.[3][7]
-
Environmental Hazards: The parent compound, 2-mercaptobenzothiazole, is noted as being very toxic to aquatic organisms.[20] Therefore, AMBT should not be allowed to enter drains or surface water systems.[20][22]
Conclusion
6-Amino-2-mercaptobenzothiazole is a cornerstone chemical intermediate with a rich profile of reactivity and utility. Its thione-thiol tautomerism and multiple reactive sites provide a versatile platform for synthetic chemists. While its historical importance lies in the dye and rubber industries, its future potential is increasingly centered on medicinal chemistry and materials science. The benzothiazole core, functionalized with reactive amino and thiol groups, continues to be a promising scaffold for the discovery of novel therapeutic agents and functional materials. A thorough understanding of its synthesis, properties, and handling is essential for any scientist or researcher aiming to leverage its unique chemical attributes.
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